1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid
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Overview
Description
This compound is a spirocyclic oxindole analogue . It is also known as N-BOC-4-Piperidinecarboxylic acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .
Molecular Structure Analysis
The molecular formula of this compound is C19H23NO4 . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .
Scientific Research Applications
Synthesis of Spirocyclic Compounds
A study by Freund and Mederski outlines a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This process involves high-yielding steps including anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles (Freund & Mederski, 2000).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Xue et al. described the asymmetric syntheses of derivatives of piperidinedicarboxylic acid, starting from L-aspartic acid and utilizing tert-butoxycarbonyl protection. This work underscores the role of such compounds in the enantioselective synthesis of biologically relevant molecules (Xue et al., 2002).
Development of Nitrogen-Containing Heterocycles
Mukherjee and Liu reported on the chemoselective platinum-catalyzed hydrative carbocyclizations to produce distinct nitrogen-containing heterocycles, showcasing the compound's versatility in facilitating complex cyclization reactions (Mukherjee & Liu, 2011).
Efficient Synthesis of Spirocyclic Oxindole Analogue
Teng, Zhang, and Mendonça provided an efficient synthesis method for a spirocyclic oxindole analogue, highlighting the importance of such tert-butoxycarbonyl-protected compounds in synthesizing spirocyclic structures useful in medicinal chemistry (Teng et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxospiro[2H-indene-3,4'-piperidine]-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(24)20-8-6-19(7-9-20)11-15(21)13-5-4-12(16(22)23)10-14(13)19/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYNVQFRINEPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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